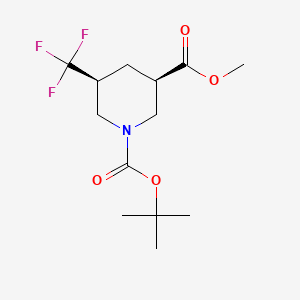
1,1-Dimethylethyl 3-bromo-7-fluoro-1H-indole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethylethyl 3-bromo-7-fluoro-1H-indole-1-carboxylate is a synthetic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs
Preparation Methods
The synthesis of 1,1-Dimethylethyl 3-bromo-7-fluoro-1H-indole-1-carboxylate typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-7-fluoroindole.
Reaction Conditions: The indole derivative is reacted with tert-butyl chloroformate in the presence of a base like triethylamine to form the desired compound.
Industrial Production: Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using automated reactors and continuous flow systems.
Chemical Reactions Analysis
1,1-Dimethylethyl 3-bromo-7-fluoro-1H-indole-1-carboxylate undergoes various chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to different functionalized derivatives.
Common Reagents and Conditions: Typical reagents include bases like sodium hydride, and conditions may involve solvents like tetrahydrofuran (THF) and temperatures ranging from 0°C to room temperature.
Major Products: The reactions yield various substituted indole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1,1-Dimethylethyl 3-bromo-7-fluoro-1H-indole-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Potential therapeutic applications are explored, particularly in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as a precursor for manufacturing pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,1-Dimethylethyl 3-bromo-7-fluoro-1H-indole-1-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
1,1-Dimethylethyl 3-bromo-7-fluoro-1H-indole-1-carboxylate can be compared with other indole derivatives:
Similar Compounds: Examples include 1,1-Dimethylethyl 4-bromo-2,3-dihydro-3,3-dimethyl-2-oxo-1H-indole-6-carboxylate and 1,1’-Biphenyl, 4-bromo-4’-(1,1-dimethylethyl)-3-fluoro-.
Uniqueness: The presence of both bromine and fluorine atoms in the compound’s structure imparts unique chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
tert-butyl 3-bromo-7-fluoroindole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrFNO2/c1-13(2,3)18-12(17)16-7-9(14)8-5-4-6-10(15)11(8)16/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNRAIHNRTXQGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
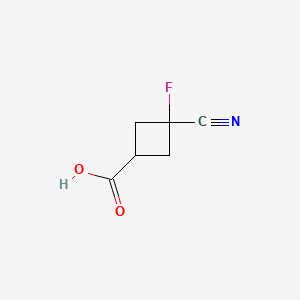
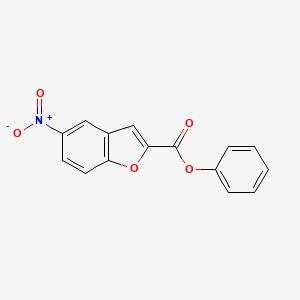
![(2S,6S)-2,6-dimethylmorpholine;[(1R,4S)-7,7-dimethyl-2-oxo-norbornan-1-yl]methanesulfonic acid](/img/structure/B13895431.png)
![2-chloro-N-[(4-methoxyphenyl)methyl]propan-1-amine](/img/structure/B13895449.png)
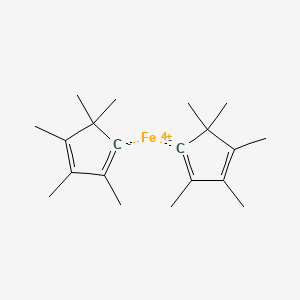

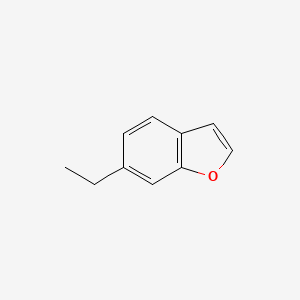
![Tert-butyl 4-[1-(2,6-dioxopiperidin-3-yl)-3-methyl-2-oxobenzimidazol-4-yl]piperidine-1-carboxylate](/img/structure/B13895478.png)
![2-[2-(1,3-Benzothiazol-2-yl)phenyl]acetic acid](/img/structure/B13895484.png)
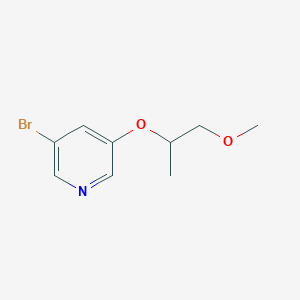
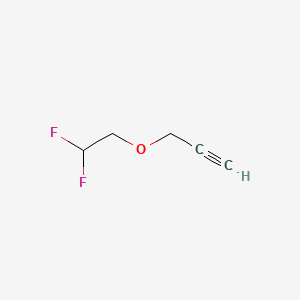
![[1-[(1R)-1-aminoethyl]cyclopropyl]methanol;hydrochloride](/img/structure/B13895494.png)
![Benzyl 4-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate](/img/structure/B13895507.png)
